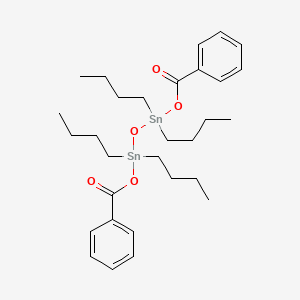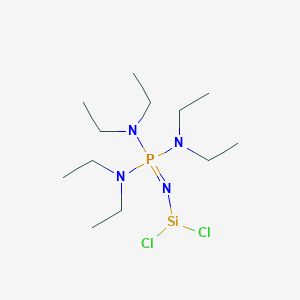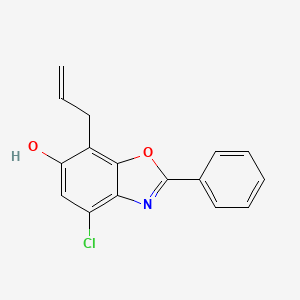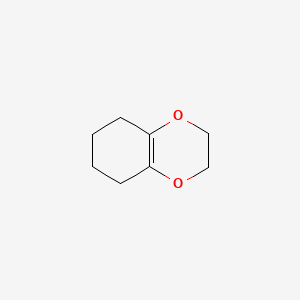![molecular formula C15H17NOS2 B14296451 2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol CAS No. 113282-40-9](/img/structure/B14296451.png)
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol is an organic compound that features both phenolic and sulfanyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol typically involves the reaction of 2-mercaptophenol with 3-anilino-2-chloropropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of 2-mercaptophenol attacks the carbon atom bearing the chlorine atom in 3-anilino-2-chloropropane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic derivatives.
Applications De Recherche Scientifique
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The sulfanyl groups can form disulfide bonds, which may play a role in the compound’s biological activity. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptophenol: Shares the phenolic and sulfanyl groups but lacks the anilino group.
3-Anilino-2-chloropropane: Contains the anilino group but lacks the phenolic and sulfanyl groups.
Phenol: Contains the phenolic group but lacks the sulfanyl and anilino groups.
Uniqueness
2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol is unique due to the presence of both phenolic and sulfanyl groups along with an anilino group
Propriétés
Numéro CAS |
113282-40-9 |
|---|---|
Formule moléculaire |
C15H17NOS2 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
2-(3-anilino-2-sulfanylpropyl)sulfanylphenol |
InChI |
InChI=1S/C15H17NOS2/c17-14-8-4-5-9-15(14)19-11-13(18)10-16-12-6-2-1-3-7-12/h1-9,13,16-18H,10-11H2 |
Clé InChI |
QPMNIWPIFMYJEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCC(CSC2=CC=CC=C2O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)

![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)

![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)

![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)


![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)



